Product packaging for Isopropyl piperidin-3-ylcarbamate(Cat. No.:)

Isopropyl piperidin-3-ylcarbamate

Cat. No.: B13540289
M. Wt: 186.25 g/mol
InChI Key: MBECHBYCMVYJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl piperidin-3-ylcarbamate is a chemical compound of significant interest in scientific research, particularly within the fields of medicinal chemistry and neuroscience. This carbamate derivative features a piperidine scaffold, a privileged structure found in numerous pharmacologically active molecules. The compound serves as a versatile building block or intermediate for the synthesis of more complex molecules. Its structure is closely related to a class of compounds investigated as potential treatments for psychostimulant use disorders. Specifically, research on similar aminopiperidine and piperidine amine compounds has shown that they can act as atypical dopamine transporter (DAT) inhibitors. Unlike typical DAT inhibitors like cocaine, these atypical inhibitors bind to DAT with high affinity but demonstrate a minimal stimulation of ambulatory activity in preclinical models, suggesting a potentially lower abuse liability and making them valuable tools for studying the DAT and its role in neuropsychiatric conditions . The piperidine-3-ylcarbamate core structure can be synthesized from pyridin-3-ylcarbamate precursors via hydrogenation in the presence of a palladium catalyst . As with all compounds of this nature, this compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O2 B13540289 Isopropyl piperidin-3-ylcarbamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

propan-2-yl N-piperidin-3-ylcarbamate

InChI

InChI=1S/C9H18N2O2/c1-7(2)13-9(12)11-8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)

InChI Key

MBECHBYCMVYJDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1CCCNC1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Isopropyl Piperidin 3 Ylcarbamate

Retrosynthetic Analysis and Key Precursors for Isopropyl piperidin-3-ylcarbamate

A retrosynthetic analysis of this compound reveals a straightforward and logical approach to its synthesis. The primary disconnection occurs at the carbamate (B1207046) linkage, cleaving the bond between the nitrogen atom of the piperidine (B6355638) ring and the carbonyl group. This disconnection points to two principal precursors: 3-aminopiperidine and an isopropyl carbonyl source.

The most common and commercially available isopropyl carbonyl source for this transformation is isopropyl chloroformate. This reagent readily reacts with the primary amino group of 3-aminopiperidine to form the desired carbamate bond. An alternative, though less direct, approach could involve the use of di-tert-butyl dicarbonate (B1257347) in the presence of isopropanol (B130326), or a two-step process involving phosgene (B1210022) or a phosgene equivalent to first form a carbamoyl (B1232498) chloride, which is then reacted with isopropanol.

The 3-aminopiperidine precursor can be sourced commercially or synthesized through various established routes. One common method involves the reduction of 3-aminopyridine (B143674), where the pyridine (B92270) ring is hydrogenated to yield the piperidine structure. This reduction can be carried out using various catalysts, such as rhodium or palladium, often under pressure. google.com

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound is most classically achieved through the reaction of 3-aminopiperidine with isopropyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can influence the reaction's efficiency and yield.

A common procedure involves dissolving 3-aminopiperidine in a suitable solvent, such as dichloromethane (B109758) or an aqueous solution, and then adding isopropyl chloroformate, often at reduced temperatures to control the exothermic reaction. A base, such as sodium hydroxide (B78521) or triethylamine, is used to maintain a basic pH and drive the reaction to completion. google.com

Optimized Reaction Conditions and Catalyst Systems

The synthesis of carbamates has been the subject of extensive optimization studies. For the reaction of amines with chloroformates, the key parameters to control are temperature, pH, and the choice of base. The reaction is often performed at temperatures ranging from 0°C to room temperature to minimize side reactions. google.com

In the broader context of carbamate synthesis, catalytic methods have been developed to improve efficiency and reduce waste. For instance, cesium carbonate has been shown to be an effective promoter for the three-component coupling of amines, carbon dioxide, and alkyl halides to form carbamates. organic-chemistry.orggoogle.com While not directly applied to this compound in the reviewed literature, this methodology presents a potential alternative to the use of chloroformates. The proposed mechanism involves the in situ formation of a highly nucleophilic amide anion that readily reacts with carbon dioxide. google.com

The table below summarizes typical reaction conditions for the synthesis of piperidinyl carbamates.

PrecursorsBaseSolventTemperatureYieldReference
t-butyl pyridin-3-ylcarbamate, H₂-Acetic Acid65°C73.8% chemicalbook.com
3-aminopiperidine, Isopropyl chloroformateNaOHWater/Organic10-20°C95.3% google.com
Furfurylamine, CO₂, Benzyl chlorideCs₂CO₃, TBAIDMFRoom Temp.High google.com

This table is generated based on data from syntheses of similar carbamates and may not represent a direct synthesis of this compound.

Yield Optimization and Scalability Studies

For the synthesis of piperidinyl carbamates to be industrially viable, yield optimization and scalability are crucial. Studies on related compounds, such as methyl piperidine-4-yl-carbamate, have focused on developing scalable processes using commercially available and cost-effective raw materials. These processes often involve reductive amination followed by carbamate formation and deprotection steps, achieving high yields that are suitable for large-scale manufacturing. asianpubs.orgresearchgate.net

A patented method describes the synthesis of propyl piperidin-3-ylcarbamate with a yield of 95.3% by reacting 3-aminopiperidine with propyl chloroformate in the presence of sodium hydroxide. google.com This high yield suggests that the synthesis of the isopropyl analogue can also be highly efficient. Further optimization for large-scale production would likely focus on reaction concentration, temperature control, and product isolation techniques to maintain high purity and yield.

Green Chemistry Principles in Synthesis (e.g., mechanochemical approaches)

In recent years, green chemistry principles have been increasingly applied to organic synthesis to reduce environmental impact. One promising area is mechanochemistry, which involves conducting reactions by milling solids together, often without the need for a solvent. acs.orgrsc.orgrdworldonline.com This approach can lead to higher yields, shorter reaction times, and reduced waste. acs.org

The synthesis of carbamates has been successfully demonstrated using mechanochemical methods. For example, the 1,1'-carbonyldiimidazole (B1668759) (CDI)-mediated synthesis of carbamates has been achieved in a ball mill, avoiding the use of halogenated reagents like chloroformates. acs.org Another green approach involves the direct synthesis of carbamates from amines, alcohols, and carbon dioxide, a renewable C1 source. psu.edursc.org These methods, while not yet specifically reported for this compound, represent the forefront of sustainable carbamate synthesis and could likely be adapted for this target molecule.

Stereoselective Synthesis of this compound and its Enantiomers

The 3-position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-isopropyl piperidin-3-ylcarbamate. For many pharmaceutical applications, a single enantiomer is required, necessitating stereoselective synthesis.

The primary strategy for obtaining enantiomerically pure this compound is through the use of an enantiomerically pure 3-aminopiperidine precursor. This can be achieved either by resolution of racemic 3-aminopiperidine or by asymmetric synthesis.

One patented method describes the optical resolution of a racemic piperidin-3-ylcarbamate compound using an optically active mandelic acid. This process forms diastereomeric salts that can be separated by crystallization. The desired enantiomer of the piperidin-3-ylcarbamate is then liberated from the salt. For example, this compound was resolved to an optical purity of 93.5% ee for the (R)-enantiomer using this technique. google.com

Chiral Auxiliaries and Asymmetric Catalysis

Asymmetric synthesis provides a more direct route to enantiomerically pure compounds. This can be achieved through the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com While no specific examples were found for the direct synthesis of this compound using a chiral auxiliary, this is a well-established strategy in asymmetric synthesis.

Asymmetric Catalysis: Asymmetric catalysis employs a chiral catalyst to favor the formation of one enantiomer over the other. In the context of synthesizing the chiral 3-aminopiperidine precursor, several asymmetric catalytic methods are relevant:

Enzymatic Transamination: ω-Transaminases are enzymes that can catalyze the asymmetric amination of a ketone to produce a chiral amine. The synthesis of both enantiomers of N-Boc-3-aminopiperidine has been demonstrated with high yield and enantiomeric excess using immobilized ω-transaminases, starting from the prochiral 1-Boc-3-piperidone. beilstein-journals.org This enzymatic approach is considered a green and sustainable method for producing chiral amines. scispace.com

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A recently developed method allows for the synthesis of enantioenriched 3-substituted piperidines from pyridine and boronic acids. The key step is a Rh-catalyzed asymmetric reductive Heck reaction that proceeds with high yield and excellent enantioselectivity. snnu.edu.cnnih.gov

Asymmetric Hydrogenation: The asymmetric hydrogenation of enamines or other suitable precursors using chiral catalysts is another powerful tool for accessing chiral amines and their derivatives.

The table below highlights key findings in the stereoselective synthesis of precursors to chiral piperidin-3-ylcarbamates.

MethodPrecursorCatalyst/AuxiliaryProductEnantiomeric Excess (ee)Reference
Enzymatic Amination1-Boc-3-piperidoneImmobilized ω-transaminase(R)-1-Boc-3-aminopiperidine>99% beilstein-journals.org
Optical ResolutionRacemic this compoundOptically active mandelic acid(R)-Isopropyl piperidin-3-ylcarbamate93.5% google.com
Asymmetric Reductive HeckPhenyl pyridine-1(2H)-carboxylate, Phenyl boronic acid[Rh(cod)(OH)]₂ / (S)-Segphos3-phenyl-tetrahydropyridine derivative96% snnu.edu.cn

This table showcases methods for obtaining chiral precursors or resolving the target compound, which are crucial for the stereoselective synthesis of this compound.

Optical Resolution Techniques for Diastereomeric Salts

The racemic mixture of this compound can be resolved into its constituent enantiomers through the formation of diastereomeric salts. This classical resolution technique involves reacting the racemic base with a chiral acid in a suitable solvent system.

Optically active organic acids are employed as resolving agents. Examples of such acids include:

Optically active tartaric acid

Optically active dibenzoyltartaric acid

Optically active ditoluoyltartaric acid

Optically active mandelic acid

Optically active o-acetylmandelic acid

Optically active malic acid

Optically active lactic acid google.com

The process typically involves bringing the racemic piperidin-3-ylcarbamate compound into contact with the optically active organic acid in a solvent. google.com This leads to the formation of two diastereomeric salts, which, due to their different physical properties, can be separated by methods such as fractional crystallization. Once a diastereomeric salt is isolated, the optically active piperidin-3-ylcarbamate can be liberated by treatment with an acid or base. google.com

For analytical purposes, to determine the optical purity of the resolved enantiomer, it can be derivatized. For instance, reacting the this compound with 3,5-dinitrobenzoyl chloride allows for analysis by high-speed liquid chromatography (HPLC) to quantify the enantiomeric excess (% ee). google.comgoogle.com In one documented instance, the (R)-form of this compound was obtained with an optical purity of 93.5% ee using this derivatization and analysis method. google.comgoogleapis.com Chiral HPLC methods, sometimes involving pre-column derivatization with reagents like para-toluene sulfonyl chloride (PTSC) to introduce a chromophore, are crucial for separating and quantifying enantiomers of piperidine-based compounds. nih.gov

Table 1: Chiral Resolving Agents and Analytical Techniques

Technique Reagents/Methods Purpose Reference
Diastereomeric Salt Formation Optically active mandelic acid, tartaric acid, etc. Separation of enantiomers google.com
Liberation of Enantiomer Treatment with acid or base Isolate pure enantiomer from salt google.com
Optical Purity Analysis Derivatization with 3,5-dinitrobenzoyl chloride followed by HPLC Quantify enantiomeric excess google.comgoogle.comgoogleapis.com

| Chiral HPLC | Pre-column derivatization with PTSC | Analytical separation of enantiomers | nih.gov |

Derivatization Strategies and Analog Generation for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of molecules containing the this compound scaffold, medicinal chemists employ various derivatization strategies. These modifications systematically alter different parts of the molecule to assess the impact on biological activity.

Modifications at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a prime site for modification. N-alkylation is a common strategy to introduce a wide variety of substituents. Standard conditions for this transformation include reacting the piperidine with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net Another method involves using sodium hydride to deprotonate the piperidine at 0°C before adding the alkylating agent. researchgate.net The choice of reagents can be optimized to favor mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net For example, enantiomerically pure 3-(N-Boc amino) piperidine derivatives have been synthesized from L-glutamic acid, which are then N-alkylated with agents like cyclohexylamine (B46788) or benzylamine. niscpr.res.inresearchgate.net These methods are directly applicable to this compound for generating a library of N-substituted analogs.

Substituent Effects on the Piperidine Ring

Introducing substituents onto the carbon framework of the piperidine ring can significantly influence a molecule's conformation and interaction with biological targets. The synthesis of highly substituted piperidines is an active area of research. ajchem-a.com For instance, the presence of a methyl group on the piperidine ring of certain sulfonamides has been shown to impact their anticancer properties. ajchem-a.com Synthetic routes that allow for the stereoselective creation of substituted piperidines, such as those starting from chiral amino acids or employing catalytic hydrogenation of substituted pyridines, provide access to a diverse range of analogs. nih.govwhiterose.ac.uk These approaches could be adapted to create derivatives of this compound with substituents at positions 2, 4, 5, or 6 of the piperidine ring, allowing for a detailed exploration of the steric and electronic effects on activity.

Isopropyl Moiety Variations

The isopropyl group of the carbamate ester is another key position for modification. Varying the ester group can modulate properties like solubility, metabolic stability, and potency. Patent literature describes the synthesis of a wide array of alkyl piperidin-3-ylcarbamates, demonstrating the feasibility of this approach. googleapis.comgoogle.com

Table 2: Examples of Alkyl Moiety Variations in Piperidin-3-ylcarbamates

Alkyl Group Compound Name Reference
Methyl Methyl piperidin-3-ylcarbamate google.com
Ethyl Ethyl piperidin-3-ylcarbamate google.com
Propyl Propyl piperidin-3-ylcarbamate google.com
t-Butyl t-Butyl piperidin-3-ylcarbamate googleapis.comchemicalbook.com
Benzyl Benzyl piperidin-3-ylcarbamate google.com
Pentyl Pentyl piperidin-3-ylcarbamate googleapis.com

Furthermore, strategic fluorination of the isopropyl group could be explored. The introduction of fluorine can alter lipophilicity and metabolic pathways. beilstein-journals.org For example, monofluorination of an isopropanol derivative leads to a decrease in lipophilicity, whereas incorporating a trifluoromethyl group results in a large increase. beilstein-journals.org

Carbamate Linkage Derivatizations

The carbamate functional group itself can be replaced with various bioisosteres to improve pharmacological properties. Bioisosteres are functional groups or molecules that have similar physicochemical properties and can elicit a similar biological response. drughunter.com This strategy is often employed to enhance metabolic stability, permeability, or to find new intellectual property.

Common bioisosteric replacements for the carbamate linkage include:

Amides: Amide groups can in some cases lessen liabilities associated with cytochrome P450 (CYP) enzyme interactions. nih.gov

Heterocycles: Five-membered heterocyclic rings are frequently used as amide and carbamate bioisosteres. nih.gov Examples include:

Oxadiazoles

Triazoles

Imidazoles

Tetrazoles drughunter.comnih.gov

Trifluoroethylamines: This group can mimic the electronic properties of the carbonyl in the carbamate and enhance metabolic stability. drughunter.com

The design of such replacements is a rational approach in drug design to fine-tune the properties of a lead compound. u-tokyo.ac.jp

Advanced Molecular Structure and Conformational Analysis

Detailed Spectroscopic Elucidation Techniques for Isopropyl piperidin-3-ylcarbamate and its Derivatives

Spectroscopic techniques are indispensable for probing the molecular structure of this compound in solution, providing data on connectivity, chemical environment, and spatial proximity of atoms.

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of organic molecules. For this compound, a full suite of NMR experiments, including 1D (¹H and ¹³C) and 2D techniques, would be required for unambiguous assignment of all proton and carbon signals.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the covalent framework of the molecule. youtube.comsdsu.eduslideshare.net A COSY spectrum reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the piperidine (B6355638) ring and the isopropyl group. The HSQC spectrum correlates directly bonded proton and carbon atoms, providing a clear picture of the C-H connectivities. youtube.comsdsu.edu The HMBC experiment detects longer-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the entire molecular puzzle, for instance, by correlating the protons of the isopropyl group to the carbamate (B1207046) carbonyl carbon. youtube.comsdsu.edu

The conformational preferences of the piperidine ring and the orientation of its substituents are elucidated using Nuclear Overhauser Effect Spectroscopy (NOESY). slideshare.netresearchgate.net This technique detects through-space interactions between protons that are in close proximity, typically within 5 Å. For this compound, a NOESY spectrum would help determine the relative stereochemistry of the substituents on the piperidine ring, for example, by observing cross-peaks between the proton at C3 and specific protons on the piperidine ring, which would indicate a particular chair or boat conformation. nih.gov

Table 1: Exemplary ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: This table presents hypothetical data based on typical chemical shifts for similar structures for illustrative purposes, as specific experimental data for this compound is not publicly available.)

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Piperidine-H22.60-2.80 (m)50-52
Piperidine-H33.50-3.70 (m)48-50
Piperidine-H41.50-1.70 (m)30-32
Piperidine-H51.80-2.00 (m)25-27
Piperidine-H62.90-3.10 (m)45-47
Carbamate-NH5.00-5.20 (br s)-
Isopropyl-CH4.80-4.90 (sept)68-70
Isopropyl-CH₃1.20-1.30 (d)22-24
Carbamate-C=O-155-157

High-Resolution Mass Spectrometry (HRMS) is a key analytical technique for determining the elemental composition of a molecule with high accuracy and precision. nih.govnih.govresearchgate.net For this compound, HRMS would provide a precise mass measurement, typically with an error of less than 5 ppm, which allows for the unambiguous determination of its molecular formula (C₉H₁₈N₂O₂). surfacesciencewestern.com This technique is particularly valuable for confirming the identity of a synthesized compound and for distinguishing it from other potential isomers or byproducts. The high resolution of the instrument allows for the differentiation of compounds with very similar nominal masses. nih.govnih.govresearchgate.net

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound (Note: This table presents hypothetical data for illustrative purposes.)

Ion TypeCalculated Exact MassMeasured Exact MassMass Error (ppm)
[M+H]⁺187.1441187.1439-1.1
[M+Na]⁺209.1260209.1258-1.0

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. surfacesciencewestern.comnih.gov For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the carbamate and the piperidine amine, C=O stretching of the carbamate, and C-N and C-O stretching vibrations. nih.gov Raman spectroscopy, which is complementary to FT-IR, is particularly sensitive to non-polar bonds and can provide information about the carbon skeleton of the molecule. surfacesciencewestern.comnih.gov The combination of both techniques allows for a more complete picture of the vibrational modes of the molecule. nih.gov

Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound (Note: This table presents expected frequency ranges for illustrative purposes.)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Carbamate)Stretching3300-3500
N-H (Piperidine)Stretching3250-3400
C-H (Aliphatic)Stretching2850-3000
C=O (Carbamate)Stretching1680-1720
N-HBending1500-1600
C-NStretching1200-1350
C-OStretching1000-1250

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide invaluable information about the structure in solution, X-ray crystallography offers a definitive view of the molecule's conformation and its arrangement in the solid state. nih.gov

Should single crystals of this compound be obtained, X-ray diffraction analysis would reveal the precise three-dimensional arrangement of the molecules in the crystal lattice. This includes the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientations of the isopropyl and carbamate substituents. Furthermore, the analysis would elucidate the network of intermolecular interactions, such as hydrogen bonds involving the carbamate N-H and C=O groups and the piperidine N-H group, as well as weaker van der Waals forces, which govern the crystal packing. researchgate.netnih.govrsc.org Understanding these interactions is crucial as they can influence the physical properties of the solid material, such as melting point and solubility.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical and materials science. Different polymorphs can exhibit distinct physical properties. X-ray diffraction is the primary tool for identifying and characterizing different polymorphic forms of a compound. Studies on related piperidine derivatives have shown that they can exhibit polymorphism, and it would be pertinent to investigate this for this compound. youtube.com

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is another area of interest. Co-crystals of this compound with other molecules could be designed to modify its physical properties. X-ray crystallography would be essential for confirming the formation of a co-crystal and for determining its structure. youtube.com

Conformational Landscape Analysis of the Piperidine Ring and Carbamate Linkage

The Piperidine Ring:

Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org However, the presence of the nitrogen atom introduces the possibility of two distinct chair conformations, characterized by the axial or equatorial position of the substituent at the 3-position (the carbamate group). The relative stability of these conformers is influenced by several factors, including the nature of the substituent and the solvent environment. wikipedia.org While the equatorial conformation is generally more stable for substituted piperidines, the energy difference between the axial and equatorial forms can be small, and in some cases, the axial conformer may be more stable in polar solvents. wikipedia.org

Beyond the stable chair forms, the piperidine ring can also exist in higher-energy conformations such as the boat and twist-boat. researchgate.netias.ac.in These conformations are typically transient intermediates in the process of ring inversion, the "flipping" between the two chair forms. The energy barrier for this ring inversion is a key parameter in understanding the dynamic behavior of the molecule. wikipedia.org

The Carbamate Linkage:

The carbamate group (-NH-C(=O)-O-) possesses a degree of conformational rigidity due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. nih.govacs.org This partial double bond character restricts rotation around the C-N bond, leading to the existence of syn and anti (or cis and trans) rotamers. nih.gov The energy difference between these two conformations is often small, and they can coexist in equilibrium. nih.govnih.gov The specific preference for the syn or anti conformation is influenced by the nature of the substituents on the nitrogen and oxygen atoms of the carbamate. nih.gov The carbamate linkage's ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) further influences its conformational preferences and intermolecular interactions. acs.org

The interplay between the piperidine ring conformation and the carbamate linkage orientation results in a complex potential energy surface with multiple local minima, each corresponding to a different three-dimensional arrangement of the molecule. Computational methods, such as Density Functional Theory (DFT), combined with spectroscopic techniques like Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the most stable conformations and the energy barriers between them. acs.org

Stereochemical Assignments and Purity Assessment Methods

Since the 3-position of the piperidine ring in this compound is a stereocenter, the compound can exist as a pair of enantiomers, (R)- and (S)-Isopropyl piperidin-3-ylcarbamate. The specific stereochemistry can have a profound impact on the molecule's biological activity. thieme-connect.com Therefore, the unambiguous assignment of the absolute configuration and the accurate determination of enantiomeric purity are of paramount importance.

Stereochemical Assignment:

The absolute configuration of a chiral center is typically assigned using methods such as X-ray crystallography of a single crystal or by chemical correlation to a compound of known stereochemistry. Spectroscopic techniques like Vibrational Circular Dichroism (VCD) can also provide information about the absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations. acs.org

Purity Assessment:

The assessment of enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial. Several analytical techniques are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and powerful method for separating enantiomers. It involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. nih.govcapes.gov.br For compounds lacking a strong chromophore, pre-column derivatization with a UV-active agent can be employed to facilitate detection. nih.govgoogle.comgoogle.com

Chiral Capillary Electrophoresis (CE): This technique separates enantiomers based on their different mobilities in a capillary filled with a chiral selector. It is a high-resolution method that requires only small amounts of sample. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents or Chiral Solvating Agents: In the presence of a chiral auxiliary, the NMR signals of the two enantiomers, which are identical in a non-chiral environment, can be resolved. This allows for the quantification of each enantiomer. The formation of diastereomeric derivatives, for example by reaction with a Mosher's acid derivative, can also be used to determine enantiomeric excess by NMR. google.com

These methods are often validated according to guidelines from the International Conference on Harmonisation (ICH) to ensure their accuracy, precision, and robustness. nih.gov

Computational and Theoretical Chemistry of Isopropyl Piperidin 3 Ylcarbamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict a wide range of molecular characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. DFT calculations can provide valuable information about the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity. For piperidine (B6355638) derivatives, DFT studies at levels like B3LYP/6-311G** have been employed to predict heats of formation and evaluate thermal stability. nih.gov These calculations often involve designing isodesmic reactions, where the number and type of bonds are conserved on both sides of the reaction, to achieve more accurate energy predictions. nih.gov

The electronic properties of related carbamates have also been a subject of quantum chemical studies, which can shed light on the behavior of the carbamate (B1207046) group in Isopropyl piperidin-3-ylcarbamate. nih.govwur.nl Such studies often analyze the effects of different substituents on properties like pKa and carbamate stability. nih.govwur.nl

Molecular Orbital Analysis and Reactivity Predictions

Molecular orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they are directly involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

For compounds containing similar functional groups, such as allyl mercaptan, DFT calculations have been used to determine global descriptors of chemical activity, including ionization potential, electron affinity, and chemical potential. nih.govresearchgate.net These parameters help in predicting the reactivity of the molecule. For instance, the analysis of HOMO and LUMO energies can indicate the most likely sites for electrophilic and nucleophilic attack.

Spectroscopic Property Predictions

Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for the identification and characterization of a compound. For example, methods like time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra. semanticscholar.org

Molecular Dynamics Simulations for Conformational Sampling in Solution

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. mdpi.com By simulating the movements of atoms and molecules, MD can provide insights into the conformational landscape of a molecule in different environments, such as in solution. nih.gov For flexible molecules like this compound, which contains a piperidine ring, understanding its conformational preferences is crucial. The piperidine ring can exist in various chair and boat conformations, and the orientation of the isopropyl carbamate substituent can also vary. acs.org

MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformations and the energy barriers between them. mdpi.com These simulations typically employ force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. mdpi.com The choice of force field and the simulation parameters, such as the solvent model and temperature, are critical for obtaining accurate results.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. nih.govscispace.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.gov

For piperidine derivatives, molecular docking studies have been employed to investigate their binding to various biological targets. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov The results of docking studies are often expressed as a docking score, which is an estimate of the binding free energy. nih.gov For instance, in a study on phosphoramidate (B1195095) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, docking scores against the 3V2B protein ranged from -7.2 to -9.5. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. mdpi.com These models are built by identifying molecular descriptors that correlate with the observed activity or property.

Cheminformatics and Data Mining for Chemical Space Exploration

Cheminformatics and data mining are pivotal disciplines in modern drug discovery and materials science, enabling the systematic exploration of vast chemical spaces. These computational approaches utilize algorithms and statistical methods to analyze, organize, and visualize chemical information, thereby uncovering structure-activity relationships (SAR), predicting properties, and guiding the design of novel molecules. In the context of this compound, these tools are essential for understanding its potential and for designing analog libraries to explore its therapeutic or functional possibilities.

The exploration of chemical space is particularly focused on identifying molecules with desirable drug-like properties. This often involves the analysis of molecular descriptors, which are numerical values that characterize the physical, chemical, or topological properties of a molecule. Data mining techniques are then applied to large virtual libraries of compounds to filter and select candidates based on these descriptors, often comparing them to established criteria like Lipinski's Rule of Five or the 'rule-of-three' for fragment-based drug discovery (FBDD). nih.govresearchgate.net

A central aspect of this compound's profile in cheminformatics is its structure, which combines a saturated heterocyclic ring (piperidine) with a carbamate linker. The piperidine moiety is of significant interest because it provides a non-planar, three-dimensional (3D) scaffold. nih.govrsc.orgwhiterose.ac.ukresearcher.life Many fragment screening collections are heavily populated with flat, two-dimensional aromatic molecules. rsc.orgwhiterose.ac.ukresearcher.life The inclusion of 3D fragments like the piperidine ring allows for a more comprehensive exploration of chemical shape space, which can lead to improved binding affinity and selectivity for biological targets. nih.gov Computational methods, such as the analysis of the principal moments of inertia (PMI), are used to quantify and visualize the 3D nature of these scaffolds, confirming their departure from simple rod- or disc-like shapes. nih.gov

Furthermore, the piperidine carbamate motif is considered a "privileged scaffold". nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery programs across different disease areas. nih.govrsc.orgnih.gov Data mining of compound databases often reveals that such scaffolds appear frequently in biologically active molecules.

The value of this compound can be assessed by calculating its molecular descriptors and comparing them to those of other known compounds. These descriptors provide a quantitative basis for its classification and potential applications.

Table 1: Calculated Molecular Descriptors for this compound and Related Analogs This table is interactive. Click on the headers to sort the data.

Compound Name Molecular Formula Molecular Weight ( g/mol ) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
This compound C9H18N2O2 186.25 1.1 2 3 58.5
(R)-tert-Butyl piperidin-3-ylcarbamate fishersci.fi C10H20N2O2 200.28 1.4 2 3 58.5
(R)-Benzyl piperidin-3-ylcarbamate nih.gov C13H18N2O2 234.29 1.6 2 3 58.5

Data mining of virtual libraries based on the this compound scaffold would involve generating a large number of virtual analogs by modifying substituents on the piperidine ring or altering the ester portion of the carbamate. These virtual libraries would then be filtered based on descriptor values like those in Table 1. For instance, a search for oral drug candidates might filter for compounds with a molecular weight under 500, an XLogP3 value less than 5, and appropriate numbers of hydrogen bond donors and acceptors. researchgate.net This process efficiently narrows down the vast chemical space to a manageable number of promising candidates for synthesis and experimental testing.

Molecular and Biochemical Interaction Studies Excluding Clinical Outcomes

Enzyme Inhibition and Activation Kinetics (e.g., determination of K_i, k_inact, K_m)

There are no publicly available studies that have determined the inhibitory or activation constants (such as K_i, k_inact, or K_m) for Isopropyl piperidin-3-ylcarbamate against any specific enzyme targets.

Receptor Binding Assays and Ligand-Receptor Affinity Profiling (e.g., K_d determination)

No receptor binding assays have been published that profile the affinity of this compound for any specific receptors. Consequently, dissociation constants (K_d values) are not available.

Allosteric Modulation and Orthosteric Site Interactions

There is no information available to suggest whether this compound acts as an allosteric modulator or interacts with orthosteric binding sites on any protein targets.

Investigation of Intrinsic Chemical Reactivity with Biological Nucleophiles

Studies detailing the intrinsic chemical reactivity of this compound with common biological nucleophiles have not been identified in the public literature.

In Vitro Cellular Target Engagement Studies (e.g., cellular thermal shift assay, target occupancy assays)

There are no published in vitro cellular target engagement studies, such as cellular thermal shift assays (CETSA) or target occupancy assays, for this compound.

Mechanistic Elucidation of Molecular Interactions via Biophysical Methods (e.g., SPR, ITC)

Biophysical studies using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to elucidate the binding mechanism and thermodynamics of this compound with any biological target have not been reported.

Advanced Analytical Methodologies for Isopropyl Piperidin 3 Ylcarbamate

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile compounds like isopropyl piperidin-3-ylcarbamate. Its versatility allows for both qualitative and quantitative assessments.

Chiral HPLC for Enantiomeric Purity Determination

Since this compound contains a chiral center, distinguishing between its enantiomers is critical. Chiral HPLC is the premier technique for this purpose, enabling the separation and quantification of individual enantiomers. nih.gov The development of a robust chiral HPLC method often involves screening various chiral stationary phases (CSPs) to achieve optimal separation. nih.govepa.gov

For analogous compounds like piperidin-3-amine, pre-column derivatization with a chromophoric agent such as para-toluenesulfonyl chloride has been successfully employed to facilitate UV detection and enhance separation on a chiral column. nih.govresearchgate.net A similar strategy could be adapted for this compound. A typical method might utilize a polysaccharide-based CSP, such as Chiralpak AD-H, with a mobile phase consisting of a mixture of an alkane (like hexane) and an alcohol (like ethanol (B145695) or 2-propanol), often with a small amount of an amine modifier like diethylamine (B46881) to improve peak shape. nih.gov The resolution between the enantiomers is a critical parameter, with a value greater than 4.0 indicating excellent separation. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for Piperidine (B6355638) Analogs

Parameter Condition
Column Chiralpak AD-H
Mobile Phase 0.1% Diethylamine in Ethanol
Flow Rate 0.5 mL/min
Detection UV at 228 nm
Resolution (between enantiomers) > 4.0

This table is based on a method developed for a similar compound, piperidin-3-amine, and serves as a representative example. nih.gov

LC-MS/MS for Trace Analysis and Metabolite Profiling (in vitro/non-human)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the method of choice for trace analysis and the identification of metabolites in complex biological matrices. nih.govnih.gov For this compound, an LC-MS/MS method would typically involve reversed-phase chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov

This technique is instrumental in in vitro metabolic studies, where the compound is incubated with liver microsomes or other enzyme preparations to identify potential metabolic pathways. The high sensitivity of LC-MS/MS allows for the detection and structural elucidation of minute quantities of metabolites. nih.gov Method development would focus on optimizing chromatographic conditions (e.g., column type, mobile phase composition, and gradient) and mass spectrometric parameters (e.g., precursor and product ions, collision energy) for both the parent compound and its expected metabolites.

Table 2: Representative LC-MS/MS Parameters for Small Molecule Quantification

Parameter Specification
Chromatography Reversed-phase C18 column
Mobile Phase Gradient elution with water and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate
Detection Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive or negative
Scan Type Multiple Reaction Monitoring (MRM)

This table provides a general overview of typical LC-MS/MS parameters. nih.gov

Gas Chromatography (GC) and GC-MS for Volatile Derivative Analysis

While this compound itself may not be sufficiently volatile for direct Gas Chromatography (GC) analysis, derivatization can be employed to create a more volatile and thermally stable analog. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can then be used for analysis. nih.govcmbr-journal.com

GC-MS is a powerful tool for the identification of unknown compounds due to the reproducible fragmentation patterns generated by electron ionization (EI). nih.gov For this compound, a derivatization strategy might involve acylation or silylation of the amine group to increase volatility. The resulting mass spectrum would provide a unique fingerprint, allowing for structural confirmation and identification of related impurities. The retention time in the gas chromatogram serves as an additional identifying characteristic. cmbr-journal.com

Capillary Electrophoresis for Separation and Analysis

Capillary Electrophoresis (CE) offers a complementary separation mechanism to HPLC, based on the differential migration of analytes in an electric field. nih.gov This technique is particularly advantageous due to its high separation efficiency, rapid analysis times, and low consumption of solvents and samples. nih.gov

For a basic compound like this compound, Capillary Zone Electrophoresis (CZE) would be a suitable mode. The separation is influenced by the pH and ionic strength of the background electrolyte. nih.gov The use of buffer additives can further enhance selectivity. researchgate.net Coupling CE with a mass spectrometer (CE-MS) can overcome the inherent limitation of poor concentration sensitivity in CE, providing a powerful tool for the analysis of complex mixtures. nih.gov

Spectrophotometric and Fluorometric Assay Development for Quantification

Spectrophotometric and fluorometric methods provide simple and rapid means for the quantification of analytes. While this compound may lack a strong native chromophore or fluorophore, derivatization can be used to introduce one.

For instance, a derivatization reaction with a reagent that imparts color or fluorescence to the piperidine moiety could be developed. The absorbance or fluorescence intensity of the resulting product would be directly proportional to the concentration of this compound, allowing for its quantification using a standard calibration curve. The choice of derivatizing agent and reaction conditions would be critical to ensure a stable and reproducible signal.

Development of Biosensors and Chemical Probes for Detection

The development of biosensors and chemical probes represents a cutting-edge approach for the rapid and selective detection of specific molecules. researchgate.netnih.gov For carbamate (B1207046) compounds, biosensors based on the inhibition of the enzyme acetylcholinesterase (AChE) have been developed. nih.govnih.gov The carbamate moiety of this compound could potentially inhibit AChE, and the degree of inhibition, which can be measured electrochemically or optically, would correlate with the concentration of the compound. nih.govilo.org

Chemical probes, on the other hand, are small molecules designed to interact specifically with a target molecule and produce a detectable signal, such as a change in fluorescence. chemrxiv.org A chemical probe for this compound could be designed to bind selectively to the piperidine ring or the carbamate group, enabling its detection in various environments. nih.govnih.gov

Table 3: Comparison of Analytical Methodologies

Technique Principle Primary Application Key Advantage
Chiral HPLC Differential interaction with a chiral stationary phase Enantiomeric purity High resolution of enantiomers
LC-MS/MS Chromatographic separation followed by mass-based detection Trace analysis, metabolite profiling High sensitivity and selectivity
GC-MS Separation of volatile compounds followed by mass-based detection Analysis of volatile derivatives Excellent for structural identification
Capillary Electrophoresis Separation based on electrophoretic mobility Orthogonal separation to HPLC High efficiency, low sample consumption
Spectrophotometry/Fluorometry Measurement of light absorbance or emission after derivatization Quantification Simplicity and speed

| Biosensors/Chemical Probes | Specific molecular recognition leading to a signal | Rapid detection | High selectivity and potential for real-time analysis |

Applications in Chemical Research and Development Non Clinical

Utility as a Chemical Probe for Exploring Biological Pathways

While Isopropyl piperidin-3-ylcarbamate itself is not typically a direct modulator of biological targets, its core structure is a key component of molecules designed as chemical probes. A chemical probe is a small molecule used to study and manipulate biological systems, helping to elucidate the function of specific proteins or pathways. google.com The piperidine (B6355638) carbamate (B1207046) scaffold is particularly effective in the design of covalent inhibitors for enzymes. acs.orgnih.gov

For instance, piperidine and piperazine (B1678402) carbamates have been developed as potent and selective inhibitors of monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH), two key enzymes in the endocannabinoid system. nih.gov These inhibitors, such as JZL184, covalently modify the active site serine of the enzymes, allowing researchers to probe the physiological and pathological roles of endocannabinoid signaling. nih.gov The development of such inhibitors showcases how the piperidin-3-ylcarbamate framework can be systematically modified to create highly selective tools for biological investigation. acs.orgresearchgate.net By serving as a foundational structure, it enables the exploration of structure-activity relationships to optimize potency and selectivity for a given biological target. nih.gov

Scaffold for Combinatorial Library Synthesis and High-Throughput Screening

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in approved drugs and clinical candidates. nih.govresearchgate.net this compound represents a valuable starting point for the synthesis of combinatorial libraries—large collections of structurally related compounds. These libraries are essential for high-throughput screening (HTS), a process that rapidly tests thousands of compounds for activity against a specific biological target.

The bifunctional nature of this compound, with a secondary amine in the ring and a protected primary amine, allows for sequential and controlled chemical modifications. The ring nitrogen can be functionalized through reactions like alkylation or acylation, while the carbamate-protected amine at the 3-position can be deprotected and subsequently modified. This dual functionality enables the generation of a wide diversity of molecules from a single, common core structure. This approach is fundamental in modern drug discovery for identifying initial "hit" compounds that can be further optimized into "lead" compounds. mdpi.com The synthesis of various piperidine derivatives through methods like the Mannich reaction or multi-component reactions further highlights the adaptability of the piperidine core for creating large and diverse chemical libraries. acs.org

Role as a Protecting Group or Intermediate in Complex Organic Synthesis

One of the most direct applications of this compound in chemical research is its function as a protected intermediate. In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The isopropylcarbamate group serves as an effective "protecting group" for the 3-amino functionality of the piperidine ring. acs.org

Carbamates, in general, are widely used as protecting groups for amines because they are stable under a variety of reaction conditions but can be removed selectively when needed. acs.org The use of a protecting group like isopropylcarbamate is crucial in the synthesis of complex molecules, including pharmaceutical intermediates. google.com For example, the related tert-butoxycarbonyl (Boc) protected (R)-3-aminopiperidine is a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like Alogliptin. acs.orgfishersci.fi

The synthesis of this compound itself can be achieved by the hydrogenation of its pyridine (B92270) precursor using a palladium catalyst. google.comgoogle.com The carbamate group can later be removed (deprotected) under specific conditions, often involving acidic or basic hydrolysis, to reveal the free amine, which can then participate in subsequent synthetic steps. google.com This strategy adds crucial steps to a synthesis but allows for the construction of complex architectures that would otherwise be inaccessible. google.com

Table 1: Summary of Synthesis Methods for Piperidin-3-ylcarbamate Derivatives
Starting MaterialReaction TypeKey Reagents/CatalystsProductReference
Isopropyl pyridin-3-ylcarbamateHydrogenationPalladium on carbon (5%), Acetic acid, H₂This compound google.com
t-Butyl pyridine-3-ylcarbamateHydrogenationPalladium on carbon (5%), Acetic acid, H₂t-Butyl piperidin-3-ylcarbamate google.com
Racemic piperidin-3-ylcarbamateOptical ResolutionOptically active mandelic acidOptically pure (R)- or (S)-piperidin-3-ylcarbamate google.com
L-glutamic acidMulti-step synthesisEsterification, Boc-protection, NaBH₄ reduction, Tosylation, Cyclization(S)-tert-butyl-1-cyclohexylpiperidin-3-ylcarbamate ijnrd.org

Potential Applications in Materials Science or Polymer Chemistry

While the primary research focus for piperidine carbamates lies in medicinal chemistry, the piperidine structural motif has found applications in materials science. For example, some piperidine derivatives are used as corrosion inhibitors for metals and as accelerators in the sulfur vulcanization of rubber. ijnrd.orgwikipedia.org

More directly related to polymer chemistry, research has demonstrated that piperidine-containing monomers can be synthesized and polymerized. A study on 1-chlorine-3-piperidine-2-propylmethacrylate showed that this monomer could undergo radical polymerization to form a polymer with a piperidine moiety in its side chain. researchcommons.org This suggests a potential, though currently unexplored, application for this compound. It could conceivably be chemically modified to introduce a polymerizable group (like a methacrylate (B99206) or vinyl group), allowing for its incorporation into polymers. Such polymers could exhibit unique properties, such as pH-responsiveness or the ability to coordinate with metals, due to the presence of the piperidine nitrogen. However, specific research into the polymerization of this compound derivatives is not yet documented in the literature.

Precursor for the Development of Novel Chemical Reagents or Catalysts

In synthetic chemistry, piperidine and its derivatives are widely employed as bases and solvents. wikipedia.org For instance, N-formylpiperidine is used as a polar aprotic solvent, and sterically hindered derivatives like 2,2,6,6-tetramethylpiperidine (B32323) serve as non-nucleophilic bases. wikipedia.org this compound can act as a valuable precursor for creating new, custom-designed chemical reagents.

After deprotection of the carbamate to yield 3-aminopiperidine, the two distinct nitrogen atoms can be selectively functionalized. This allows for the synthesis of novel bidentate ligands, which are crucial components of many metal catalysts used in organic synthesis. The development of chiral ligands from optically pure 3-aminopiperidine derivatives could lead to new asymmetric catalysts for producing enantiomerically pure compounds. Furthermore, the 3-aminopiperidine core can be elaborated to generate novel organocatalysts or specialized bases with tailored steric and electronic properties for specific chemical transformations. mdpi.com

Table 2: Examples of Piperidine Derivatives in Chemical Research
Piperidine Derivative ClassResearch ApplicationMechanism/UtilityReference
Piperidine CarbamatesEnzyme Inhibition ProbeCovalently inhibits serine hydrolases like MAGL and FAAH for pathway elucidation. acs.orgnih.gov
3-AminopiperidinesMedicinal Chemistry ScaffoldCore structure for DPP-IV inhibitors (e.g., Alogliptin) and other therapeutics. acs.org
General PiperidinesCombinatorial Library SynthesisVersatile scaffold for creating diverse molecules for high-throughput screening. researchgate.netmdpi.com
Piperidine MethacrylatesPolymer SynthesisActs as a monomer for radical polymerization to create functional polymers. researchcommons.org
2,2,6,6-TetramethylpiperidineChemical ReagentUsed as a sterically hindered, non-nucleophilic base in organic synthesis. wikipedia.org

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the process of drug discovery and materials science. nih.govnih.govresearchgate.netijettjournal.org For Isopropyl piperidin-3-ylcarbamate, these technologies offer the potential to accelerate the discovery of new derivatives with tailored properties.

Key Research Thrusts:

Generative Models for Novel Scaffolds: AI algorithms, particularly generative models, can design novel piperidine-based molecules from scratch, exploring a vast chemical space to identify candidates with high predicted activity and desirable pharmacokinetic profiles. harvard.eduyoutube.com

Predictive Modeling of Bioactivity: Machine learning models trained on large datasets of known compounds can predict the biological activity of new derivatives of this compound against various targets. nih.govresearchgate.net This can significantly reduce the time and cost associated with initial screening.

ADME/Tox Prediction: A critical aspect of drug development is the assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox). AI and ML models can predict these properties with increasing accuracy, enabling the early identification and elimination of unsuitable candidates. nih.gov For instance, models like DeepTox have shown promise in predicting the toxicity of chemical compounds. nih.gov

Illustrative Data on AI in Drug Discovery:

AI ApplicationPotential Impact on this compound ResearchRelevant Techniques
Target IdentificationIdentifying novel biological targets for which piperidine (B6355638) carbamates may be effective. harvard.eduDeep Learning, Natural Language Processing
High-Throughput Virtual ScreeningRapidly screening large virtual libraries of this compound derivatives against a specific target. nih.govSupport Vector Machines, Random Forests
De Novo Drug DesignGenerating entirely new molecules with optimized properties based on the piperidine carbamate (B1207046) scaffold. frontiersin.orgGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs)

Exploration of Unconventional Synthetic Pathways and Sustainable Chemistry

The chemical industry is increasingly focusing on "green chemistry" principles to develop more environmentally friendly and efficient synthetic methods. nih.govresearchgate.netrsc.orgacgpubs.orgrsc.org Research into the synthesis of this compound and its analogs is likely to follow this trend.

Emerging Synthetic Strategies:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, could provide efficient and stereoselective routes to chiral piperidine derivatives. acs.org

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters. Developing flow-based syntheses for this compound could lead to more efficient and reproducible production.

Mechanochemistry: Ball-milling and other mechanochemical techniques can enable solvent-free or low-solvent reactions, reducing waste and energy consumption. nih.gov Computational models are being developed to predict reactivity under these conditions. nih.gov

Catalytic Hydrogenation: Advances in catalysis, including the use of earth-abundant metals, are making hydrogenation reactions more sustainable for the synthesis of piperidine rings from pyridine (B92270) precursors. rsc.orgmdpi.com

Investigation of Multi-Target Molecular Interactions

Many complex diseases involve multiple biological targets. The design of multi-target ligands, which can modulate several targets simultaneously, is a promising therapeutic strategy. nih.govacs.orgnih.gov The piperidine scaffold is a common feature in many biologically active compounds, making it a suitable starting point for the development of such ligands. nih.govarizona.edu

Future Research Focus:

Polypharmacology Profiling: Systematically screening this compound and its derivatives against a wide range of biological targets to identify potential multi-target activities.

Structure-Based Design of Multi-Target Ligands: Utilizing computational docking and molecular dynamics simulations to design modifications to the this compound structure that enhance its affinity for multiple desired targets while minimizing off-target effects. malayajournal.orgrsc.org

Fragment-Based Drug Discovery: Employing fragment-based approaches, where small molecular fragments are screened and then linked together, to build multi-target ligands based on the piperidine carbamate core. rsc.org

Development of Advanced Analytical Platforms for Real-Time Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety.

Advanced Analytical Techniques:

Process Analytical Technology (PAT): The implementation of in-line and on-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, can provide continuous data on the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC): HPLC remains a cornerstone for the analysis of piperidine derivatives, including the determination of purity and chiral separation. google.com Future developments will likely focus on faster and more efficient separation methods.

Mass Spectrometry (MS): Advanced MS techniques, such as high-resolution mass spectrometry (HRMS), are invaluable for the structural elucidation of novel derivatives and the identification of reaction byproducts. rsc.org

Computational Predictions of Novel Chemical Reactivity and Applications

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. elsevierpure.compurdue.eduacs.org

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties for this compound, including its electronic structure, spectroscopic characteristics, and reaction energetics. nih.gov This information can help in understanding its reactivity and designing new reactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of this compound and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov

Reaction Network Analysis: Automated reaction prediction algorithms can be used to explore the potential reaction pathways of this compound, identifying potential side reactions and degradation products. purdue.edu

Q & A

Basic: What are the optimal synthetic routes for Isopropyl piperidin-3-ylcarbamate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis of this compound typically involves carbamate formation via reaction of piperidin-3-amine with isopropyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Evidence from analogous carbamate syntheses (e.g., Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride in ) suggests optimizing solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) to minimize side reactions. Parallel reaction screening (e.g., varying molar ratios of reagents) and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) can improve yield and purity . For scalability, consider reductive amination or urea-forming strategies, as demonstrated in fragment-based syntheses of piperidine derivatives .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:
Structural confirmation requires a combination of:

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the piperidine ring and isopropyl group. For example, the piperidine NH proton typically appears at δ 3.5–4.5 ppm in CDCl3 .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF to confirm molecular ion [M+H]+ and fragmentation patterns.
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 210–220 nm to assess purity (>95%) .
  • FT-IR : Verify carbamate C=O stretching at ~1680–1720 cm⁻¹ and N-H vibrations at ~3300 cm⁻¹ .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound?

Methodological Answer:
SAR studies should systematically modify:

  • Piperidine Substitution : Compare activity of 3-yl vs. 4-yl carbamate derivatives (e.g., Benzyl (piperidin-4-ylmethyl)carbamate in ) to assess positional effects on target binding.
  • Isopropyl vs. Bulkier Groups : Synthesize tert-butyl or cyclopropyl analogs to evaluate steric tolerance in biological assays.
  • Carbamate Linker : Replace the carbamate with urea or amide groups to probe hydrogen-bonding requirements.
    Use molecular docking (e.g., AutoDock Vina) to predict binding modes against target proteins (e.g., enzymes with SAM-binding pockets, as in ) and validate with mutagenesis or X-ray crystallography .

Advanced: What methodologies are recommended to resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) and include positive controls (e.g., known inhibitors).
  • Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS. highlights the importance of anhydrous storage to prevent hydrolysis.
  • Off-Target Effects : Use orthogonal assays (e.g., SPR, thermal shift) to confirm target engagement.
    Meta-analysis of raw data (if available) and dose-response curve normalization can identify outliers. For example, adsorption studies in emphasize controlling variables like solvent polarity and ionic strength, which may analogously affect bioactivity measurements .

Basic: What are the recommended storage and handling protocols for this compound to ensure compound stability?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers under inert gas (argon) at –20°C to prevent hydrolysis or oxidation. recommends resealing opened containers immediately and storing upright .
  • Handling : Use dry glassware under nitrogen atmosphere during synthesis. Avoid skin contact (wear nitrile gloves) and inhalation (use fume hood). Spills should be vacuumed, not swept, to minimize dust .

Advanced: How can computational chemistry approaches be integrated with experimental data to predict the reactivity and interaction mechanisms of this compound?

Methodological Answer:

  • DFT Calculations : Model reaction pathways (e.g., carbamate formation energy barriers) using Gaussian or ORCA software. Compare with experimental kinetics from stopped-flow spectroscopy .
  • MD Simulations : Simulate binding dynamics to targets (e.g., membrane receptors) using GROMACS. Parameterize force fields with PubChem data (e.g., logP, pKa) from and .
  • QSAR Models : Train models on bioactivity datasets (IC50, Ki) using descriptors like topological polar surface area (TPSA) and hydrogen-bond donors/acceptors .

Basic: What are the key considerations for designing in vitro assays to evaluate the biological activity of this compound?

Methodological Answer:

  • Cell Permeability : Assess using Caco-2 monolayers or PAMPA. Piperidine derivatives often show moderate permeability due to their basicity (pKa ~8–10) .
  • Solubility : Pre-dissolve in DMSO (<0.1% final concentration) and dilute in assay buffer. Check for precipitation via dynamic light scattering.
  • Cytotoxicity : Include MTT or resazurin assays to distinguish target-specific effects from general toxicity. Reference ’s protocols for carbamate analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.